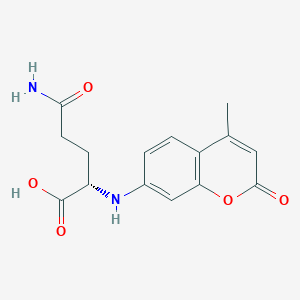

H-Glu(amc)-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOAPPISZAGCAO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72669-53-5 | |

| Record name | N-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72669-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

H-Glu(amc)-OH: A Technical Guide for Researchers and Drug Development Professionals

An in-depth overview of the fluorogenic substrate H-Glu(amc)-OH, its chemical properties, and its application in enzymatic assays.

Introduction

H-Glu(amc)-OH, chemically known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized in biochemical and pharmaceutical research.[1][2][3] It is an amino acid derivative that serves as a valuable tool for the sensitive detection of enzymatic activity, particularly for aminopeptidases and γ-glutamyl transferase (GGT).[1][4] Its application is crucial in high-throughput screening and drug discovery for identifying potential inhibitors of these enzymes. This guide provides a comprehensive overview of H-Glu(amc)-OH, including its chemical and physical properties, the principles of its use in enzymatic assays, detailed experimental protocols, and a visualization of the underlying biochemical processes.

Chemical and Physical Properties

H-Glu(amc)-OH is a white to off-white powder. Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 72669-53-5 | |

| Molecular Formula | C15H16N2O5 | |

| Molecular Weight | 304.3 g/mol | |

| Appearance | White to off-white powder | |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. |

Principle of Fluorogenic Assay

The utility of H-Glu(amc)-OH in enzymatic assays lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group is attached to the L-glutamic acid via an amide bond. In this conjugated form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond by a specific enzyme, such as aminopeptidase or γ-glutamyl transferase, the highly fluorescent 7-amino-4-methylcoumarin is released. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity and can be monitored over time to determine reaction kinetics.

Enzymatic Reaction

The enzymatic cleavage of H-Glu(amc)-OH can be represented by the following reaction:

Caption: Enzymatic cleavage of H-Glu(amc)-OH.

Quantitative Data for 7-Amino-4-methylcoumarin (AMC)

The fluorescent product of the enzymatic reaction, 7-amino-4-methylcoumarin (AMC), has distinct spectral properties that are essential for its detection.

| Property | Value | Reference(s) |

| Excitation Wavelength (λex) | 341-351 nm | |

| Emission Wavelength (λem) | 430-445 nm |

Experimental Protocols

This section provides a detailed methodology for a typical enzymatic assay using H-Glu(amc)-OH as a substrate. The following protocol is a general guideline and may require optimization depending on the specific enzyme and experimental conditions.

Materials and Reagents

-

H-Glu(amc)-OH

-

Enzyme of interest (e.g., aminopeptidase, γ-glutamyl transferase)

-

Assay Buffer (e.g., Tris-HCl, PBS, specific to the enzyme's optimal pH)

-

Dimethyl sulfoxide (DMSO) for dissolving the substrate

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

-

Incubator set to the optimal temperature for the enzyme

Reagent Preparation

-

Substrate Stock Solution: Prepare a stock solution of H-Glu(amc)-OH (e.g., 10 mM) in DMSO. Store aliquots at -20°C.

-

Enzyme Solution: Prepare a stock solution of the enzyme in the assay buffer. The final concentration will depend on the enzyme's activity and should be determined empirically.

-

Working Solutions: On the day of the experiment, dilute the substrate stock solution and the enzyme solution to the desired working concentrations using the assay buffer. It is crucial to determine the optimal substrate concentration, which is often near the Michaelis-Menten constant (Km) of the enzyme.

Assay Procedure

The following workflow outlines the steps for performing the enzymatic assay.

Caption: General workflow for an enzymatic assay using H-Glu(amc)-OH.

Detailed Steps:

-

Plate Setup: To each well of a 96-well black microplate, add the components in the following order:

-

Assay Buffer

-

Substrate working solution

-

For inhibitor screening, add the test compound at this stage.

-

Enzyme working solution (to initiate the reaction).

-

-

Controls: Include the following controls in your experiment:

-

Blank (No Enzyme): Contains assay buffer and substrate to measure background fluorescence.

-

Negative Control (No Substrate): Contains assay buffer and enzyme to check for intrinsic enzyme fluorescence.

-

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation set to approximately 345 nm and emission to approximately 445 nm.

-

Kinetic Assay: Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). The rate of increase in fluorescence corresponds to the reaction velocity.

-

Endpoint Assay: After a fixed incubation time, stop the reaction (e.g., by adding a stop solution or by rapid cooling) and measure the final fluorescence.

-

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. For inhibitor studies, calculate the percentage of inhibition compared to the control without the inhibitor.

Applications in Research and Drug Development

H-Glu(amc)-OH is a versatile tool with several applications in scientific research and the pharmaceutical industry:

-

Enzyme Activity Profiling: Used to determine the activity of specific aminopeptidases and γ-glutamyl transferase in various biological samples, including cell lysates and tissue homogenates.

-

High-Throughput Screening (HTS): The fluorogenic nature of the assay makes it amenable to HTS for the discovery of novel enzyme inhibitors.

-

Drug Discovery: Facilitates the characterization of the mechanism of action and potency of candidate drug molecules that target these enzymes.

-

Diagnostics: The assay can be adapted for diagnostic purposes to measure enzyme levels in clinical samples, which can be indicative of certain diseases.

Conclusion

H-Glu(amc)-OH is a robust and sensitive fluorogenic substrate that enables the quantitative measurement of aminopeptidase and γ-glutamyl transferase activity. Its well-defined chemical and spectral properties, coupled with straightforward assay protocols, make it an indispensable tool for researchers and drug development professionals. The ability to perform high-throughput screening for enzyme inhibitors further underscores its importance in the discovery of new therapeutic agents.

References

H-Glu(amc)-OH for Detecting Enzyme Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate utilized in the sensitive detection of specific enzyme activities. Its core structure consists of a glutamic acid residue linked to a fluorescent aminomethylcoumarin (AMC) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond, the highly fluorescent 7-amino-4-methylcoumarin is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. This principle forms the basis of a continuous kinetic assay, enabling real-time monitoring of enzyme function.

This technical guide provides a comprehensive overview of the application of H-Glu(amc)-OH for detecting the activity of key enzymes, namely aminopeptidase A and γ-glutamyl transferase. It includes detailed experimental protocols, a summary of relevant quantitative data, and visualizations of associated signaling pathways and experimental workflows.

Core Principles of Detection

The enzymatic reaction at the heart of H-Glu(amc)-OH-based assays is the hydrolysis of the γ-glutamyl bond. This reaction liberates the fluorophore, 7-amino-4-methylcoumarin (AMC), which exhibits distinct excitation and emission spectra. The increase in fluorescence over time provides a direct measure of the rate of the enzymatic reaction.

Target Enzymes and Their Significance

H-Glu(amc)-OH is a valuable tool for studying the activity of two key enzymes:

-

Aminopeptidase A (APA): A membrane-bound zinc metalloprotease that specifically cleaves N-terminal acidic amino acid residues, primarily glutamic and aspartic acids, from peptides. APA plays a crucial role in the renin-angiotensin system (RAS), which is central to the regulation of blood pressure and fluid balance.[1][2]

-

γ-Glutamyl Transferase (GGT): A membrane-bound enzyme that catalyzes the transfer of the γ-glutamyl functional group from molecules such as glutathione to an acceptor, which can be an amino acid, a peptide, or water.[3] GGT is integral to glutathione metabolism, providing a cellular defense against oxidative stress.[4]

Quantitative Data

Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

The liberated fluorophore, AMC, is the basis for quantification in these assays. Its spectral characteristics are essential for accurate measurement.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 341 - 365 nm | [5] |

| Emission Wavelength (λem) | 441 - 460 nm |

Kinetic Parameters

Reference Kinetic Constants for Human Serum γ-Glutamyltransferase with a Colorimetric Substrate (γ-Glutamyl-4-nitroanilide)

| Parameter | Value | Conditions | Reference |

| Km (for γ-glutamyl-4-nitroanilide) | Not specified | Glycylglycine as acceptor | |

| Km (for glycylglycine) | Not specified | γ-glutamyl-4-nitroanilide as donor |

Experimental Protocols

The following protocols provide a general framework for measuring the activity of γ-glutamyl transferase and can be adapted for aminopeptidase A using H-Glu(amc)-OH.

Preparation of an AMC Standard Curve

To quantify the amount of AMC produced in the enzymatic reaction, a standard curve is essential.

Reagents:

-

AMC standard solution (1 mM in DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)

Procedure:

-

Prepare a series of dilutions of the AMC standard solution in the assay buffer. A typical concentration range is 0 to 50 µM.

-

Add a fixed volume (e.g., 100 µL) of each dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence at the optimal excitation and emission wavelengths for AMC (e.g., Ex/Em = 365/460 nm).

-

Plot the fluorescence intensity against the known AMC concentrations to generate a standard curve.

γ-Glutamyl Transferase (GGT) Activity Assay

This protocol is adapted from commercially available kits that utilize a fluorogenic L-γ-Glutamyl-AMC substrate.

Reagents:

-

GGT Assay Buffer: Typically a Tris or HEPES based buffer at a pH optimal for the enzyme (e.g., pH 8.0).

-

GGT Substrate Solution: H-Glu(amc)-OH dissolved in the assay buffer. The final concentration should be optimized, but a starting point of 100-200 µM is common.

-

GGT Positive Control: Purified GGT enzyme.

-

Sample: Cell lysate, tissue homogenate, serum, or plasma.

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates by homogenization in cold assay buffer, followed by centrifugation to remove insoluble material. Serum or plasma samples may be used directly or diluted.

-

Reaction Setup: In a 96-well black microplate, add the following to each well:

-

Sample (e.g., 10-50 µL)

-

Assay Buffer to bring the volume to a pre-determined level (e.g., 90 µL).

-

For a positive control well, add the GGT positive control.

-

For a negative control/blank well, use assay buffer instead of the sample.

-

-

Initiate Reaction: Add the GGT Substrate Solution to each well to start the reaction (e.g., 10 µL for a final volume of 100 µL).

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) using the excitation and emission wavelengths for AMC.

-

Data Analysis:

-

Calculate the rate of the reaction (change in fluorescence per unit time) from the linear portion of the kinetic curve.

-

Convert the rate of fluorescence increase to the rate of AMC production using the standard curve.

-

Calculate the GGT activity in the sample, typically expressed in units per liter (U/L) or milliunits per milligram (mU/mg) of protein.

-

Aminopeptidase A (APA) Activity Assay

A similar protocol to the GGT assay can be employed for measuring APA activity, with modifications to the buffer and pH to ensure optimal conditions for APA. The optimal pH for APA is typically around 7.4.

Signaling Pathways

Aminopeptidase A in the Renin-Angiotensin System

Aminopeptidase A is a key enzyme in the brain's renin-angiotensin system, where it converts Angiotensin II to Angiotensin III. Both peptides are potent regulators of blood pressure.

γ-Glutamyl Transferase in Glutathione Metabolism

GGT plays a pivotal role in the γ-glutamyl cycle, which is essential for the synthesis and degradation of glutathione, a key cellular antioxidant.

Conclusion

H-Glu(amc)-OH is a sensitive and reliable fluorogenic substrate for the real-time measurement of aminopeptidase A and γ-glutamyl transferase activity. The assays based on this substrate are amenable to high-throughput screening, making them valuable tools in basic research and drug discovery. The ability to monitor the activity of these enzymes provides critical insights into their roles in physiological and pathological processes, from cardiovascular regulation to cellular antioxidant defense. This guide provides the foundational knowledge and protocols for researchers to effectively utilize H-Glu(amc)-OH in their studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. atlas-medical.com [atlas-medical.com]

- 3. Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Kinetics of H-Glu(amc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme kinetics associated with the fluorogenic substrate H-Glu(amc)-OH, also known as L-Glutamic acid α-(7-amido-4-methylcoumarin). This document is intended for researchers, scientists, and professionals in drug development who are utilizing this substrate for enzyme activity assays, inhibitor screening, and kinetic studies.

Introduction

H-Glu(amc)-OH is a valuable tool in biochemistry and drug discovery for the sensitive and continuous measurement of aminopeptidase activity. The substrate consists of a glutamic acid residue linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the glutamic acid and the AMC moiety releases the highly fluorescent AMC molecule. The resulting increase in fluorescence is directly proportional to the rate of the enzymatic reaction, allowing for precise quantification of enzyme activity.

The primary enzyme that recognizes and cleaves H-Glu(amc)-OH is Aminopeptidase A (APA) , also known as glutamyl aminopeptidase. APA plays a crucial role in various physiological processes, most notably in the renin-angiotensin system (RAS), where it is responsible for the conversion of Angiotensin II to Angiotensin III. This function implicates APA in the regulation of blood pressure and cardiovascular homeostasis, making it a significant target for drug development.

Data Presentation

For comparative purposes, the following table provides a general framework for presenting such kinetic data once determined.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| [Example: Enzyme A] | H-Glu(amc)-OH | [Value] | [Value] | [Value] | [Source] |

| [Example: Enzyme B] | H-Glu(amc)-OH | [Value] | [Value] | [Value] | [Source] |

Experimental Protocols

A detailed and robust experimental protocol is critical for obtaining reliable and reproducible kinetic data. The following section outlines a comprehensive methodology for determining the kinetic parameters of an enzyme with H-Glu(amc)-OH.

I. General Aminopeptidase A Activity Assay

This protocol is adapted from methodologies described for the use of H-Glu(amc)-OH in the measurement of Aminopeptidase A activity.

A. Materials:

-

H-Glu(amc)-OH substrate

-

Recombinant or purified Aminopeptidase A

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

7-amino-4-methylcoumarin (AMC) standard

-

96-well black microplates

-

Fluorescence microplate reader

-

Incubator capable of maintaining 37°C

B. Reagent Preparation:

-

Substrate Stock Solution: Prepare a high-concentration stock solution of H-Glu(amc)-OH in a suitable solvent (e.g., DMSO). Store aliquots at -20°C.

-

Enzyme Working Solution: Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

AMC Standard Curve: Prepare a series of dilutions of the AMC standard in assay buffer to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations of the product.

C. Assay Procedure:

-

To the wells of a 96-well black microplate, add the desired volume of assay buffer.

-

Add varying concentrations of the H-Glu(amc)-OH substrate to the wells. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).

-

Pre-incubate the plate at 37°C for 5-10 minutes to bring the reaction components to temperature.

-

Initiate the reaction by adding the enzyme working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader set to 37°C.

-

Measure the fluorescence intensity kinetically over a defined period (e.g., every minute for 30-60 minutes) using an excitation wavelength of approximately 390 nm and an emission wavelength of approximately 450 nm.

D. Data Analysis:

-

Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations to generate a standard curve. The slope of this line will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min).

-

Initial Velocity Calculation: For each substrate concentration, determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Kinetic Parameter Determination: Plot the initial velocities (V0) against the corresponding substrate concentrations. Fit this data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. The kcat can then be calculated by dividing Vmax by the enzyme concentration.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the role of Aminopeptidase A (APA) in the Renin-Angiotensin System (RAS).

A Technical Guide to the Chemical Properties and Applications of H-Glu(amc)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized in biochemical assays to measure the activity of specific enzymes. Its utility lies in the quenched fluorescence of the 7-amido-4-methylcoumarin (AMC) group when it is part of the parent molecule. Upon enzymatic cleavage of the glutamic acid residue, the highly fluorescent AMC is released, providing a sensitive and continuous method for monitoring enzyme kinetics. This technical guide provides a comprehensive overview of the chemical properties of H-Glu(amc)-OH, detailed experimental protocols for its use, and its application in studying relevant signaling pathways.

Core Chemical Properties

A thorough understanding of the chemical and physical properties of H-Glu(amc)-OH is essential for its proper handling, storage, and use in experimental settings. Key properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | [1] |

| Synonyms | H-GLU(AMC)-OH, L-Glutamic acid gamma-(7-amido-4-methylcoumarin), gamma-l-glutamic acid 7-amido-4-methylcoumarin | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 190-196 °C (decomposes) | [2] |

Molecular and Spectroscopic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₆N₂O₅ | [3] |

| Molecular Weight | 304.3 g/mol | |

| CAS Number | 72669-53-5 | |

| Freely Released AMC Excitation Wavelength | ~341-365 nm | |

| Freely Released AMC Emission Wavelength | ~440-460 nm |

Solubility and Stability

| Property | Information | Reference(s) |

| Solubility | Soluble in DMSO. | |

| Storage (Lyophilized) | Store at -20°C, keep desiccated. Stable for 36 months. | |

| Storage (In Solution) | Store at -20°C and use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles. |

Enzymatic Substrate Activity

H-Glu(amc)-OH is a key substrate for the following enzymes:

-

Aminopeptidase A (APA): This enzyme cleaves the N-terminal glutamic acid residue from peptides.

-

gamma-Glutamyltransferase (GGT): This enzyme transfers the gamma-glutamyl group from glutathione and other gamma-glutamyl compounds to an acceptor.

The enzymatic reaction can be visualized as follows:

Caption: Enzymatic cleavage of H-Glu(amc)-OH.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for measuring the activity of Aminopeptidase A and γ-Glutamyltransferase using H-Glu(amc)-OH.

General Workflow for Enzyme Activity Assay

The workflow for a typical fluorometric enzyme assay using H-Glu(amc)-OH involves several key steps from preparation to data analysis.

Caption: General experimental workflow.

Aminopeptidase A (APA) Activity Assay

This protocol is a guideline and may require optimization for specific experimental conditions.

1. Materials:

- H-Glu(amc)-OH substrate

- Purified Aminopeptidase A or biological sample containing APA

- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

- 96-well black microplate

- Fluorescence microplate reader

2. Reagent Preparation:

- Substrate Stock Solution: Prepare a 10 mM stock solution of H-Glu(amc)-OH in DMSO.

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

- Enzyme Solution: Prepare a dilution of the enzyme or biological sample in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction rate is within the linear range of detection.

3. Assay Procedure:

- Pipette 50 µL of the Enzyme Solution into the wells of the microplate.

- Include a negative control with Assay Buffer instead of the enzyme solution.

- Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

- Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.

- Immediately start measuring the fluorescence intensity kinetically at an excitation wavelength of ~350-365 nm and an emission wavelength of ~440-460 nm. Readings should be taken every 1-2 minutes for 30-60 minutes.

4. Data Analysis:

- Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot (slope).

- Convert the rate from relative fluorescence units (RFU)/min to moles of substrate hydrolyzed/min using a standard curve of free AMC.

γ-Glutamyltransferase (GGT) Activity Assay

This protocol is adapted from commercially available kits and may need optimization.

1. Materials:

- H-Glu(amc)-OH substrate

- Purified GGT or biological sample containing GGT (e.g., serum, tissue homogenate)

- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing a glycylglycine acceptor)

- 96-well black microplate

- Fluorescence microplate reader

2. Reagent Preparation:

- Substrate Stock Solution: Prepare a 10 mM stock solution of H-Glu(amc)-OH in DMSO.

- Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

- Sample Preparation: Serum samples can often be used directly. Tissue samples should be homogenized in cold Assay Buffer and centrifuged to remove debris.

3. Assay Procedure:

- Add 10-20 µL of the sample to the wells of the microplate.

- Bring the total volume in each well to 50 µL with Assay Buffer.

- Include a blank control with Assay Buffer only.

- Initiate the reaction by adding 50 µL of the Working Substrate Solution to each well.

- Measure the fluorescence intensity at an excitation wavelength of ~365 nm and an emission wavelength of ~460 nm. For a kinetic assay, take readings every 3-5 minutes for 30-60 minutes at 37°C.

4. Data Analysis:

- Calculate the change in fluorescence (ΔRFU) over a specific time interval in the linear range of the reaction.

- Use a standard curve generated with known concentrations of free AMC to convert ΔRFU to the amount of AMC produced (nmol).

- Calculate the GGT activity using the formula: Activity (nmol/min/mL) = (Amount of AMC produced / (reaction time x sample volume)).

Signaling Pathway Involvement

H-Glu(amc)-OH is a valuable tool for studying enzymes involved in critical physiological and pathological signaling pathways.

Aminopeptidase A and the Renin-Angiotensin System (RAS)

Aminopeptidase A plays a key role in the Renin-Angiotensin System, a crucial regulator of blood pressure and fluid balance. APA converts Angiotensin II to Angiotensin III, both of which are biologically active peptides. Studying APA activity can provide insights into cardiovascular diseases like hypertension.

Caption: Role of Aminopeptidase A in the RAS pathway.

γ-Glutamyltransferase and Glutathione Metabolism

GGT is a key enzyme in the gamma-glutamyl cycle, which is central to the synthesis and degradation of glutathione (GSH). GSH is a major cellular antioxidant, and its metabolism is critical for protecting cells from oxidative damage. GGT activity is often elevated in conditions associated with oxidative stress, such as liver disease.

Caption: Role of GGT in Glutathione Metabolism.

Conclusion

H-Glu(amc)-OH is a powerful and versatile tool for researchers in various fields, including biochemistry, cell biology, and drug discovery. Its well-defined chemical properties and high sensitivity as a fluorogenic substrate make it ideal for the quantitative analysis of Aminopeptidase A and γ-Glutamyltransferase activities. The ability to monitor these enzymes provides valuable insights into important biological processes such as blood pressure regulation and cellular antioxidant defense, making H-Glu(amc)-OH an indispensable reagent for advancing our understanding of health and disease.

References

H-Glu(amc)-OH (CAS: 72669-53-5): A Comprehensive Technical Guide for Researchers

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

H-Glu(amc)-OH, with the CAS number 72669-53-5, is a fluorogenic substrate primarily utilized in the sensitive detection of aminopeptidase A and γ-glutamyl transferase (GGT) activity. This guide provides an in-depth overview of its technical specifications, applications, and detailed experimental protocols for its use in research settings. The enzymatic cleavage of the glutamate residue from the 7-amino-4-methylcoumarin (AMC) fluorophore results in a quantifiable increase in fluorescence, enabling the precise measurement of enzyme kinetics and activity.

Physicochemical Properties

A summary of the key physicochemical properties of H-Glu(amc)-OH is presented in the table below, compiled from various supplier and database sources.[1][2][3]

| Property | Value | Source |

| CAS Number | 72669-53-5 | [1][2] |

| Molecular Formula | C₁₅H₁₆N₂O₅ | |

| Molecular Weight | 304.3 g/mol | |

| Appearance | White to off-white powder | |

| Excitation Wavelength | ~380 nm | |

| Emission Wavelength | ~460 nm | |

| Storage | Store at -20°C, protected from light. |

Applications in Research

H-Glu(amc)-OH serves as a valuable tool for studying the activity of two key enzymes:

-

Aminopeptidase A (APA): An ectoenzyme that plays a crucial role in the renin-angiotensin system (RAS) by cleaving the N-terminal aspartate or glutamate residues from peptides like angiotensin II. The activity of APA is directly linked to blood pressure regulation and various cardiovascular functions.

-

γ-Glutamyl Transferase (GGT): A membrane-bound enzyme involved in the metabolism of glutathione, a critical antioxidant, and in the detoxification of xenobiotics. Elevated GGT levels are often associated with liver diseases and oxidative stress.

Experimental Protocols

The following are detailed methodologies for utilizing H-Glu(amc)-OH in enzyme activity assays.

Gamma-Glutamyl Transferase (GGT) Activity Assay

This protocol is adapted from established methods for fluorometric GGT activity determination.

Materials:

-

H-Glu(amc)-OH (Substrate)

-

GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.25, containing 100 mM Glycylglycine)

-

Purified GGT enzyme or cell/tissue lysate

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of H-Glu(amc)-OH in a suitable solvent like DMSO.

-

Prepare the GGT Assay Buffer.

-

Dilute the GGT enzyme or lysate to the desired concentration in GGT Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme or lysate to each well of the 96-well plate.

-

To initiate the reaction, add 50 µL of the H-Glu(amc)-OH substrate solution to each well. The final substrate concentration should be optimized, but a starting point of 10-100 µM is recommended.

-

Include a negative control with assay buffer instead of the enzyme/lysate.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.

-

For kinetic assays, record fluorescence readings every 1-2 minutes for a period of 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time curve.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute or converted to specific activity (e.g., nmol/min/mg protein) using a standard curve of free AMC.

-

Aminopeptidase A (APA) Activity Assay

This proposed protocol is based on general principles of fluorogenic aminopeptidase assays.

Materials:

-

H-Glu(amc)-OH (Substrate)

-

APA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purified APA enzyme or cell/tissue lysate

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of H-Glu(amc)-OH in DMSO.

-

Prepare the APA Assay Buffer.

-

Dilute the APA enzyme or lysate to the desired concentration in APA Assay Buffer.

-

-

Assay Reaction:

-

Add 50 µL of the diluted enzyme or lysate to each well.

-

Initiate the reaction by adding 50 µL of the H-Glu(amc)-OH substrate solution. A starting concentration of 10-100 µM is suggested, but should be optimized for the specific experimental conditions.

-

Include a negative control with assay buffer only.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C and measure fluorescence at Ex/Em = ~380/460 nm.

-

Kinetic readings are recommended to determine the initial reaction velocity.

-

-

Data Analysis:

-

Determine the reaction rate from the slope of the linear phase of the fluorescence curve.

-

Express enzyme activity as RFU/min or calculate specific activity using an AMC standard curve.

-

Signaling Pathways and Logical Relationships

The enzymes that cleave H-Glu(amc)-OH are integral components of significant biological pathways.

Renin-Angiotensin System (RAS)

Aminopeptidase A is a key enzyme in the RAS, which regulates blood pressure and fluid balance. APA converts Angiotensin II to Angiotensin III, both of which are active hormones.

Glutathione Metabolism

Gamma-glutamyl transferase is essential for the breakdown and synthesis of glutathione, a major cellular antioxidant.

Experimental Workflow for Enzyme Activity Assay

The general workflow for determining enzyme activity using H-Glu(amc)-OH is outlined below.

References

Technical Guide: H-Glu(amc)-OH for Advanced Enzymatic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of H-Glu(amc)-OH, a fluorogenic substrate critical for the sensitive detection of key enzymatic activities. Its application is pivotal in various research and drug development contexts, particularly in studying pathways related to glutathione metabolism and blood pressure regulation.

Core Compound Data: H-Glu(amc)-OH

H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a derivative of glutamic acid and 7-amino-4-methylcoumarin (AMC).[1] This compound is intrinsically non-fluorescent but yields a highly fluorescent product upon enzymatic cleavage, making it an excellent substrate for kinetic assays.[2]

| Property | Value | Source(s) |

| Molecular Weight | 304.3 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₆N₂O₅ | |

| CAS Number | 72669-53-5 | |

| Synonyms | L-Glutamic acid gamma-(7-amido-4-methylcoumarin), γ-L-Glutamic acid 7-amido-4-methylcoumarin | |

| Appearance | Crystalline solid | |

| Primary Applications | Fluorogenic substrate for γ-glutamyl transferase (GGT) and aminopeptidase A (APA) |

Enzymatic Activity and Detection Principle

H-Glu(amc)-OH is primarily utilized to measure the activity of two significant enzymes:

-

γ-Glutamyl Transferase (GGT): A key enzyme in the gamma-glutamyl cycle, crucial for glutathione homeostasis and the metabolism of xenobiotics.

-

Aminopeptidase A (APA): An enzyme that plays a critical role in the renin-angiotensin system by cleaving the N-terminal aspartate residue from angiotensin peptides.

The assay principle relies on the enzymatic hydrolysis of the γ-glutamyl bond in H-Glu(amc)-OH. This reaction releases the highly fluorescent molecule, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity in the sample.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a fluorometric assay using an H-Glu(amc)-OH-like substrate, based on commercially available kits. Researchers should optimize parameters for their specific experimental conditions.

Fluorometric Assay for γ-Glutamyl Transferase (GGT) Activity

This protocol describes the measurement of GGT activity in biological samples such as serum, plasma, tissue homogenates, and cell lysates.

1. Reagent Preparation:

-

GGT Assay Buffer: A buffer at the optimal pH for the enzyme (e.g., Tris-HCl). Allow to warm to room temperature before use.

-

Substrate Stock Solution: Prepare a stock solution of H-Glu(amc)-OH in a suitable solvent like DMSO.

-

Substrate Working Solution: On the day of the experiment, reconstitute or dilute the H-Glu(amc)-OH substrate in the GGT Assay Buffer to the desired final concentration. Keep this solution protected from light and on ice.

-

AMC Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

-

AMC Standard Curve: Prepare a series of dilutions from the AMC stock solution in GGT Assay Buffer to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well). This is crucial for quantifying the amount of AMC produced in the enzymatic reaction.

2. Sample Preparation:

-

Serum/Plasma: Can often be used directly or with dilution in the assay buffer.

-

Tissue Homogenate: Homogenize approximately 10 mg of tissue in 200 µL of ice-cold GGT Assay Buffer. Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet insoluble material. The supernatant is the sample.

-

Cell Lysate: Lyse 1 x 10⁶ cells in an appropriate volume of ice-cold GGT Assay Buffer. Centrifuge to remove cellular debris.

3. Assay Procedure (96-well plate format):

-

Standard Curve: Add the prepared AMC standards to separate wells of a black, clear-bottom 96-well plate. Adjust the final volume in each well to 100 µL with GGT Assay Buffer.

-

Sample Wells: Add your prepared samples to other wells. For unknown samples, it is recommended to test several dilutions.

-

Positive Control: Include a positive control (a sample with known GGT activity or purified GGT enzyme).

-

Volume Adjustment: Adjust the volume of all sample and positive control wells to 50 µL with GGT Assay Buffer.

-

Reaction Initiation: Add 50 µL of the GGT Substrate Working Solution to each sample and positive control well. Do not add the substrate to the standard curve wells. Mix gently.

-

Kinetic Measurement: Immediately begin measuring the fluorescence in a microplate reader.

-

Excitation Wavelength: ~365 nm

-

Emission Wavelength: ~460 nm

-

Reading Mode: Kinetic

-

Temperature: 37°C

-

Duration: Take readings every 3-5 minutes for at least 30-60 minutes.

-

4. Data Analysis:

-

Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations (in nmol or pmol).

-

Calculate Activity: Determine the rate of the reaction (change in fluorescence over time, ΔRFU/min) from the linear portion of the kinetic curve for each sample.

-

Quantify AMC Production: Use the standard curve to convert the ΔRFU/min for your samples into the amount of AMC generated per minute (e.g., nmol/min).

-

Normalize Activity: Express the GGT activity in terms of units per volume or mass of the original sample (e.g., mU/mL or U/mg of protein). One unit (U) is typically defined as the amount of enzyme that generates 1.0 µmol of AMC per minute at 37°C.

Relevant Signaling Pathway: The Renin-Angiotensin System

Aminopeptidase A (APA) is a key regulator in the Renin-Angiotensin System (RAS), a hormonal cascade vital for regulating blood pressure and fluid balance. APA converts Angiotensin II into Angiotensin III. The activity of APA can therefore be monitored using H-Glu(amc)-OH, providing insights into the functioning of this critical pathway.

References

H-Glu(AMC)-OH: A Technical Guide to Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Glu(AMC)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate widely utilized for the detection and quantification of aminopeptidase A and γ-glutamyltransferase activity. The integrity and stability of this reagent are paramount for generating accurate and reproducible experimental results. This technical guide provides an in-depth overview of the recommended storage conditions, known stability profiles, and potential degradation pathways of H-Glu(AMC)-OH. Furthermore, it outlines detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating HPLC method to assess the purity and degradation of this compound.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂O₅[1][2] |

| Molecular Weight | 304.30 g/mol [1][2][3] |

| Appearance | White to light yellow powder |

| Solubility | Soluble in DMSO |

| Fluorescence | Upon cleavage of the gamma-glutamyl group, the released 7-amino-4-methylcoumarin (AMC) exhibits fluorescence with an excitation maximum around 345 nm and an emission maximum around 445 nm. |

Storage and Handling

Proper storage and handling are critical to maintain the stability of H-Glu(AMC)-OH. The recommendations from various suppliers are summarized below.

Lyophilized Powder

The lyophilized powder form of H-Glu(AMC)-OH is relatively stable when stored under appropriate conditions.

| Storage Condition | Duration of Stability |

| -20°C, desiccated, protected from light | 2 to 3 years |

| +4°C, desiccated, protected from light | Up to 2 years |

It is crucial to protect the solid compound from moisture and light to prevent degradation.

Solutions

Once dissolved, the stability of H-Glu(AMC)-OH is reduced. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored frozen. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.

| Storage Condition | Duration of Stability |

| -80°C in a suitable solvent | Up to 6 months |

| -20°C in a suitable solvent | Up to 1 month |

Stability Profile and Degradation Pathways

While specific quantitative stability data from forced degradation studies on H-Glu(AMC)-OH are not extensively available in peer-reviewed literature, the chemical structure suggests a primary degradation pathway.

Chemical Stability

The most probable route of non-enzymatic degradation is the hydrolysis of the amide bond linking the γ-carboxyl group of the glutamic acid residue to the amino group of 7-amino-4-methylcoumarin (AMC). This hydrolysis would be accelerated by acidic or basic conditions and elevated temperatures. The resulting degradation products would be L-Glutamic acid and 7-amino-4-methylcoumarin.

The AMC fluorophore itself is reported to be stable for at least two years as a solid when protected from light and moisture.

Photostability

Coumarin-based fluorophores can be susceptible to photobleaching upon prolonged exposure to high-intensity light. Therefore, it is recommended to handle H-Glu(AMC)-OH and its solutions in a light-protected environment.

Enzymatic Degradation

H-Glu(AMC)-OH is designed to be a substrate for specific enzymes. Aminopeptidase A and γ-glutamyltransferase catalyze the cleavage of the γ-glutamyl amide bond, releasing the highly fluorescent AMC molecule. This enzymatic hydrolysis is the basis of its use in activity assays.

Visualization of Pathways and Workflows

Proposed Chemical Degradation Pathway

References

A Technical Guide to Fluorogenic Substrates for Aminopeptidase A

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorogenic substrates for Aminopeptidase A (APA), a critical enzyme in cardiovascular regulation. This document details the core principles of fluorogenic assays, properties of key substrates, involvement in the Renin-Angiotensin System (RAS), and detailed experimental protocols for accurate activity measurement.

Introduction: Aminopeptidase A and Fluorogenic Detection

Aminopeptidase A (APA), also known as glutamyl aminopeptidase (E.C. 3.4.11.7), is a zinc metalloenzyme that plays a pivotal role in the Renin-Angiotensin System (RAS). It specifically cleaves N-terminal acidic amino acid residues, most notably converting Angiotensin II into Angiotensin III[1][2]. This function makes APA a significant therapeutic target for conditions like hypertension and other cardiovascular diseases.

Fluorogenic substrates are indispensable tools for studying APA activity with high sensitivity and precision. These molecules consist of an amino acid or peptide sequence recognized by the enzyme, which is covalently linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorophore's emission is quenched. Upon enzymatic cleavage of the amide bond, the free fluorophore is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity[3].

Key Fluorogenic Substrate for Aminopeptidase A

The most widely utilized fluorogenic substrate for Aminopeptidase A is L-Glutamic acid α-(7-amido-4-methylcoumarin) . This substrate leverages the inherent specificity of APA for N-terminal glutamic acid residues, ensuring targeted activity measurement. Upon cleavage by APA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be detected with standard fluorescence plate readers.

Quantitative Data Summary

| Substrate Name | Abbreviation | Target Enzyme | λex (nm) | λem (nm) | Km (µM) | Reference / Notes |

| L-Glutamic acid α-(7-amido-4-methylcoumarin) | Glu-AMC | Aminopeptidase A | ~340-355 | ~440-460 | N/A | Specific substrate for APA. Spectral data is for the released AMC fluorophore. Kinetic data is not widely published. |

| L-Arginine-7-amido-4-methylcoumarin | Arg-AMC | Arginine Aminopeptidase | 380 | 460 | 15.9 | Data from a study on Arginine Aminopeptidase from Lactobacillus sakei. Provides a benchmark for a highly specific aminopeptidase-substrate interaction. |

| L-Lysine-7-amido-4-methylcoumarin | Lys-AMC | Arginine Aminopeptidase | 380 | 460 | 26.0 | Data from the same study as Arg-AMC, showing slightly lower affinity. |

| H-Lys(ε-DNP)-Pro-Pro-(R,S)-Amp-NH₂ | - | Aminopeptidase P | N/A | N/A | 4.8 | An internally quenched substrate for Aminopeptidase P, demonstrating the high affinity possible with optimized fluorogenic substrates. |

N/A: Data not available in the searched literature.

Role in Signaling Pathways: The Renin-Angiotensin System

Aminopeptidase A is a key regulator within the Renin-Angiotensin System (RAS), a cascade crucial for blood pressure and fluid balance. APA's primary role is the conversion of Angiotensin II, a potent vasoconstrictor, to Angiotensin III. Angiotensin III also exhibits biological activity, contributing to aldosterone release and blood pressure regulation. Understanding this pathway is critical for developing APA inhibitors as potential antihypertensive agents.

Experimental Workflow and Protocols

Measuring Aminopeptidase A activity using a fluorogenic substrate involves a series of well-defined steps, from reagent preparation to data analysis. The following workflow provides a general overview of the process.

Detailed Experimental Protocol

This protocol provides a representative method for determining APA activity in biological samples (e.g., cell lysates, tissue homogenates, or purified enzyme preparations).

A. Materials and Reagents

-

APA Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

Fluorogenic Substrate: L-Glutamic acid α-(7-amido-4-methylcoumarin) (Glu-AMC).

-

Substrate Stock Solution: 10 mM Glu-AMC in DMSO. Store at -20°C, protected from light.

-

Enzyme/Sample: Purified APA or biological sample containing APA.

-

AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO. Store at -20°C.

-

Microplate: Black, flat-bottom 96-well plate suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation at ~350 nm and emission detection at ~450 nm.

B. Reagent Preparation

-

APA Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5 at the desired reaction temperature (e.g., 37°C).

-

Substrate Working Solution: On the day of the assay, dilute the 10 mM Glu-AMC stock solution with APA Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., for a final assay concentration of 100 µM, prepare a 200 µM working solution). Protect from light.

-

AMC Standard Curve Preparation:

-

Prepare a 20 µM AMC solution by diluting the 1 mM stock in APA Assay Buffer.

-

Perform a serial dilution to create standards ranging from 0 to 2 µM.

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

C. Assay Procedure

-

Sample Preparation: Add 2-20 µL of your enzyme sample to the wells of the 96-well plate. For each sample, prepare a parallel control well containing a known APA inhibitor to measure non-specific activity.

-

Volume Adjustment: Add APA Assay Buffer to each well to bring the total volume to 50 µL.

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 50 µL of the 2X Substrate Working Solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader (pre-set to 37°C). Measure the fluorescence intensity (Ex: 350 nm, Em: 450 nm) every 60 seconds for 30-60 minutes in kinetic mode.

D. Data Analysis

-

Standard Curve: Plot the fluorescence values of the AMC standards against their known concentrations to generate a linear standard curve. The slope of this line represents fluorescence units per mole of AMC.

-

Calculate Reaction Rate: For each experimental well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot (ΔFU / min).

-

Determine Enzyme Activity: Convert the reaction rate from ΔFU/min to pmol/min using the slope from the AMC standard curve.

Activity (pmol/min/mL) = [(Sample Rate - Blank Rate) / (Slope of Standard Curve)] x (1000 / Volume of Sample in mL)

Conclusion

The use of fluorogenic substrates, particularly L-Glutamic acid α-(7-amido-4-methylcoumarin), provides a highly sensitive and specific method for the quantification of Aminopeptidase A activity. This technical guide offers the foundational knowledge, quantitative data context, and detailed protocols necessary for researchers to effectively employ these powerful tools in the study of the Renin-Angiotensin System and the development of novel cardiovascular therapeutics. Careful optimization of assay conditions is recommended to ensure data accuracy and reproducibility for specific experimental systems.

References

- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogenic substrates for bacterial aminopeptidase P and its analogs detected in human serum and calf lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the γ-Glutamyl Transferase Substrate H-Glu(amc)-OH

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the γ-glutamyl transferase (GGT) substrate, H-Glu(amc)-OH. This document details its core properties, experimental applications, and role in cellular pathways.

Introduction

γ-glutamyl transferase (GGT) is a membrane-bound enzyme that plays a pivotal role in glutathione (GSH) metabolism.[1] It catalyzes the transfer of a γ-glutamyl moiety from GSH and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water.[2] This enzymatic activity is crucial for maintaining intracellular cysteine levels, which is a rate-limiting step in the de novo synthesis of GSH.[1][3] Elevated GGT levels are associated with various pathological conditions, including liver disease, cardiovascular disease, and cancer, making it a significant diagnostic marker and a therapeutic target.

The fluorogenic substrate, L-γ-glutamyl-7-amido-4-methylcoumarin (H-Glu(amc)-OH), is a highly sensitive and specific tool for the continuous monitoring of GGT activity. The principle of its use lies in the enzymatic cleavage of the γ-glutamyl group by GGT, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC). The resulting fluorescence can be quantified to determine GGT activity.

Physicochemical and Fluorometric Properties

A clear understanding of the substrate's characteristics is fundamental for its effective application in experimental settings.

| Property | Value |

| Molecular Formula | C15H16N2O5 |

| Molecular Weight | 304.30 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~365 nm |

| Emission Wavelength | ~460 nm |

Enzymatic Reaction

The enzymatic reaction catalyzed by GGT involves the transfer of the γ-glutamyl group from H-Glu(amc)-OH to an acceptor molecule, such as glycylglycine, which is often included in the assay buffer to enhance the reaction rate. This transpeptidation reaction releases the fluorescent AMC molecule.

Caption: Enzymatic cleavage of H-Glu(amc)-OH by GGT.

Experimental Protocols

GGT Activity Assay

This protocol provides a method for determining GGT activity in biological samples such as serum or tissue homogenates.

Materials:

-

GGT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 100 mM glycylglycine)

-

H-Glu(amc)-OH substrate solution (e.g., 10 mM in DMSO)

-

AMC Standard (1 mM in DMSO)

-

Biological sample (e.g., serum, tissue homogenate)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the AMC standard in GGT Assay Buffer to generate a standard curve (e.g., 0 to 10 µM).

-

Add 100 µL of each standard dilution to separate wells of the microplate.

-

-

Sample Preparation:

-

For tissue samples, homogenize in ice-cold GGT Assay Buffer and centrifuge to remove insoluble material.

-

Dilute samples as necessary with GGT Assay Buffer to ensure the readings fall within the linear range of the standard curve.

-

-

Assay Reaction:

-

Add 50 µL of your sample to the wells.

-

Prepare a reaction mixture by diluting the H-Glu(amc)-OH substrate solution in GGT Assay Buffer to the desired final concentration.

-

Initiate the reaction by adding 50 µL of the substrate reaction mixture to each sample well.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = 365/460 nm) kinetically, with readings every 3-5 minutes for at least 30 minutes.

-

-

Data Analysis:

-

Determine the rate of AMC production (V) from the linear portion of the fluorescence versus time plot.

-

Calculate the GGT activity in the sample by comparing the rate to the standard curve. Activity is typically expressed as mIU/mL or U/L, where one unit is the amount of enzyme that generates 1.0 µmole of AMC per minute at 37°C.

-

References

Methodological & Application

Application Notes and Protocols for H-Glu(amc)-OH Fluorescence Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(amc)-OH, also known as L-Glutamic acid γ-(7-amido-4-methylcoumarin), is a fluorogenic substrate primarily utilized for the determination of aminopeptidase A (APA) enzyme activity. Aminopeptidase A is a zinc metalloenzyme that plays a crucial role in the renin-angiotensin system (RAS) by cleaving the N-terminal aspartate or glutamate residue from peptides. A key function of APA is the conversion of angiotensin II to angiotensin III.[1][2] The overactivity of the brain RAS has been implicated in the development and maintenance of hypertension.[2] Consequently, APA is a significant therapeutic target for the development of antihypertensive agents.

The H-Glu(amc)-OH fluorescence assay provides a sensitive and continuous method to measure APA activity. The substrate itself is weakly fluorescent. However, upon enzymatic cleavage by APA, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time. This assay is a valuable tool for enzyme characterization, inhibitor screening, and kinetic analysis in drug discovery and development.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the amide bond between the glutamic acid residue and the AMC fluorophore by aminopeptidase A. This releases the free AMC molecule, which exhibits strong fluorescence at an emission wavelength of approximately 440-460 nm when excited at around 360-380 nm.

Data Presentation

Enzyme Kinetics Parameters

| Enzyme | Substrate | Km (µM) | Reference |

| Glutamyl Aminopeptidase (ENPEP) | Glu-AMC | ~400 | --INVALID-LINK-- |

Inhibitor Data for Aminopeptidase A

Several compounds have been identified as inhibitors of Aminopeptidase A. The inhibitory constant (Ki) is a measure of an inhibitor's potency, with a lower Ki indicating a more potent inhibitor.

| Inhibitor | Ki (µM) | Notes | Reference |

| EC33 | 0.29 | A selective APA inhibitor. | --INVALID-LINK-- |

| Amastatin | Micromolar range | A non-selective aminopeptidase inhibitor. | --INVALID-LINK-- |

| Bestatin | Poor inhibitor | Shows poor inhibition of APA. | --INVALID-LINK-- |

| Angiotensin IV | Competitive inhibitor | Acts as a negative regulator of APA. | --INVALID-LINK-- |

Experimental Protocols

Materials and Reagents

-

H-Glu(amc)-OH substrate (Store at -20°C, protected from light)

-

Recombinant or purified Aminopeptidase A (APA)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Inhibitors (if performing inhibition studies)

-

96-well black microtiter plates (for fluorescence assays)

-

Fluorescence microplate reader with excitation and emission filters for AMC (Ex: 360-380 nm, Em: 440-460 nm)

-

DMSO (for dissolving substrate and inhibitors)

Preparation of Reagents

-

H-Glu(amc)-OH Stock Solution: Prepare a stock solution of H-Glu(amc)-OH in DMSO. The concentration will depend on the desired final assay concentrations. For example, a 10 mM stock solution can be prepared. Store aliquots at -20°C.

-

Enzyme Working Solution: Prepare a working solution of Aminopeptidase A in assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation during the assay period.

-

Inhibitor Stock Solutions: If applicable, prepare stock solutions of inhibitors in DMSO.

Assay Protocol for APA Activity Measurement

-

Prepare Assay Mixture: In a 96-well black microplate, add the following components to each well:

-

Assay Buffer

-

H-Glu(amc)-OH substrate (diluted to the desired final concentration in assay buffer)

-

-

Initiate the Reaction: Add the enzyme working solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 100 µL or 200 µL).

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths for AMC.

-

Data Acquisition: Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes) at a constant temperature (e.g., 37°C).

Protocol for Determining Michaelis-Menten Kinetics (Km and Vmax)

-

Prepare Substrate Dilutions: Prepare a series of dilutions of the H-Glu(amc)-OH substrate in assay buffer. The final concentrations should span a range from approximately 0.1 to 10 times the expected Km.

-

Set up Reactions: In a 96-well plate, set up reactions as described above, with each substrate concentration tested in triplicate.

-

Measure Initial Velocities: Record the fluorescence increase over time for each substrate concentration.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Create a standard curve using known concentrations of free AMC to convert the fluorescence units into moles of product formed per unit of time.

-

Plot the initial velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Protocol for Inhibitor Screening and IC50 Determination

-

Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in assay buffer.

-

Pre-incubation: In a 96-well plate, add the enzyme and the inhibitor dilutions. Pre-incubate for a specific time (e.g., 10-15 minutes) at the assay temperature to allow for inhibitor binding.

-

Initiate Reaction: Add the H-Glu(amc)-OH substrate to initiate the reaction. The substrate concentration should ideally be close to the Km value.

-

Measure Activity: Measure the fluorescence as described previously.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Signaling Pathway

Caption: The role of Aminopeptidase A in the Renin-Angiotensin System.

Experimental Workflow

Caption: General workflow for the H-Glu(amc)-OH fluorescence assay.

References

Application Notes: H-Glu(amc)-OH for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(amc)-OH, also known as γ-L-Glutamyl-7-amido-4-methylcoumarin, is a highly sensitive fluorogenic substrate for the enzyme gamma-glutamyl transferase (GGT). GGT is a cell-surface enzyme that plays a pivotal role in glutathione (GSH) homeostasis and cellular defense against oxidative stress.[1][2] It catalyzes the cleavage of extracellular GSH, allowing for the salvage of precursor amino acids required for intracellular GSH synthesis.[2][3] Elevated GGT activity is increasingly recognized as a biomarker for various pathological conditions, including liver disease, cardiovascular disease, and cancer, often correlating with oxidative stress and drug resistance.[4]

These application notes provide a comprehensive overview and detailed protocols for using H-Glu(amc)-OH to measure GGT activity in cell-based assays, a critical tool for studying cellular metabolism, toxicology, and drug development.

Principle of the Assay

The assay utilizes the enzymatic activity of GGT to cleave the gamma-glutamyl bond of the non-fluorescent substrate, H-Glu(amc)-OH. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting increase in fluorescence intensity, monitored over time, is directly proportional to the GGT activity in the sample. This sensitive, continuous kinetic assay format is ideal for high-throughput screening of GGT inhibitors and for studying the regulation of GGT activity in response to various stimuli.

Applications

-

Quantification of GGT Activity: Measure endogenous GGT activity in cell lysates or on the surface of live cells.

-

Oxidative Stress Research: GGT expression is upregulated during oxidative stress, making it a valuable reporter for studying cellular antioxidant responses.

-

Drug Discovery: Screen for and characterize the potency (e.g., IC50) of GGT inhibitors, which have therapeutic potential in cancer and other diseases.

-

Toxicology Studies: Assess the impact of xenobiotics or drug candidates on cellular GGT activity and glutathione metabolism.

Data and Properties

Quantitative data for H-Glu(amc)-OH and its fluorescent product, AMC, are summarized below for easy reference.

Table 1: Physical and Chemical Properties of H-Glu(amc)-OH

| Property | Value |

| Synonyms | γ-L-Glutamyl-7-amido-4-methylcoumarin |

| CAS Number | 72669-53-5 |

| Molecular Formula | C₁₅H₁₆N₂O₅ |

| Molecular Weight | 304.3 g/mol |

| Appearance | White to off-white powder |

| Storage | Store at -20°C, protect from light and moisture. |

Table 2: Spectroscopic Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Wavelength (nm) | Reference |

| Excitation Maximum | 341 - 365 | |

| Emission Maximum | 440 - 460 |

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the biological context and experimental procedure for the GGT activity assay.

Caption: GGT role in glutathione metabolism and oxidative stress.

Caption: Experimental workflow for the cell-based GGT fluorometric assay.

Experimental Protocols

This section provides a detailed protocol for measuring GGT activity in either cell lysates or live cells using H-Glu(amc)-OH. This protocol is adapted from commercially available fluorometric GGT assay kits.

Materials and Reagents

-

H-Glu(amc)-OH (Substrate)

-

7-Amino-4-methylcoumarin (AMC) (Standard)

-

GGT Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, or similar)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cell Lysis Buffer (e.g., GGT Assay Buffer with 0.1% Triton X-100)

-

Cultured cells expressing GGT

-

Test compounds (e.g., GGT inhibitors)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Opaque 96-well microplates (black plates with clear bottoms are recommended for live-cell assays)

-

Fluorescence microplate reader (Ex/Em = 365/460 nm)

-

Humidified incubator (37°C, 5% CO₂)

Reagent Preparation

-

AMC Standard Stock Solution (1 mM): Dissolve the appropriate amount of AMC standard in DMSO to create a 1 mM stock solution. Store at -20°C, protected from light.

-

Substrate Stock Solution (e.g., 10-50 mM): Dissolve H-Glu(amc)-OH in DMSO. The exact concentration may depend on its solubility. Store at -20°C, protected from light.

-

GGT Assay Buffer: Prepare and bring to room temperature before use.

-

GGT Substrate Mix: Immediately before use, dilute the Substrate Stock Solution into GGT Assay Buffer. The optimal final concentration should be determined empirically but typically ranges from 50 µM to 200 µM.

-

Note: Avoid keeping the reconstituted substrate at room temperature for extended periods as it may hydrolyze.

-

Cell Preparation

For Cell Lysate Assay:

-

Seed cells in an appropriate culture vessel and grow to 70-80% confluency. Treat with test compounds as required by the experimental design.

-

Harvest cells (e.g., by trypsinization or scraping) and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1x10⁶ cells per 100 µL).

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Transfer the supernatant (cell lysate) to a new, pre-chilled tube. The lysate can be used immediately or stored at -80°C. Determine protein concentration using a standard method (e.g., BCA assay).

For Live Cell Assay:

-

Seed cells in a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.

-

Allow cells to adhere overnight.

-

Remove the culture medium and treat cells with test compounds diluted in fresh medium. Incubate for the desired duration.

Assay Procedure

AMC Standard Curve:

-

Prepare a 10 µM AMC working solution by diluting the 1 mM stock in GGT Assay Buffer.

-

Add 0, 2, 4, 6, 8, and 10 µL of the 10 µM AMC working solution to separate wells of the 96-well plate to generate standards of 0, 20, 40, 60, 80, and 100 pmol/well.

-

Adjust the volume of each standard well to 100 µL with GGT Assay Buffer.

GGT Activity Measurement (Cell Lysate):

-

Add 10-50 µL of cell lysate to wells of the 96-well plate.

-

Add GGT Assay Buffer to bring the total volume in each well to 50 µL.

-

Add 50 µL of the GGT Substrate Mix to each well. The total reaction volume is 100 µL.

-

Immediately begin measuring fluorescence in a kinetic mode at 37°C, recording every 3-5 minutes for 30-60 minutes. Protect the plate from light between readings.

GGT Activity Measurement (Live Cells):

-

After compound treatment, gently wash cells twice with 100 µL of warm PBS or serum-free medium.

-

Add 100 µL of the GGT Substrate Mix (prepared in serum-free medium or PBS) to each well.

-

Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

-

Measure fluorescence in a kinetic mode, recording every 5-10 minutes for 60-120 minutes.

Data Analysis

-

Standard Curve: Subtract the fluorescence value of the 0 pmol/well blank from all other standard readings. Plot the background-subtracted Relative Fluorescence Units (RFU) against the amount of AMC (pmol). Determine the linear equation (y = mx + c).

-

GGT Activity Rate: For each sample, plot RFU versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔRFU/min).

-

Calculate GGT Activity: Use the AMC standard curve to convert the rate of fluorescence change into the rate of substrate conversion.

GGT Activity (pmol/min) = (ΔRFU/min) / slope of standard curve

-

Normalize Activity: Normalize the GGT activity to the amount of protein in the lysate (pmol/min/mg) or per cell number.

-

Inhibitor Analysis: To determine inhibitor potency, calculate the percentage of GGT inhibition at each compound concentration relative to a vehicle control. Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Solution |

| High Background | Substrate degradation/hydrolysis. | Prepare GGT Substrate Mix immediately before use. Store stock solutions properly. Use a "no-enzyme" control well to determine background. |

| Low Signal | Low GGT activity in cells. Insufficient incubation time. | Increase the amount of cell lysate per well. Increase the reaction incubation time, ensuring measurements remain in the linear range. |

| High Variability | Inconsistent pipetting. Edge effects in the 96-well plate. | Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate. |

| Non-linear Reaction Rate | Substrate depletion. Enzyme instability. | Dilute the cell lysate. Ensure the assay is performed within the linear range of the reaction. |

References

- 1. Gamma-glutamyl transferase: the silent partner? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Glutathione Metabolism in Chronic Illness Development and Its Potential Use as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

H-Glu(amc)-OH: Application Notes and Protocols for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(amc)-OH, also known as L-Glutamic acid α-(7-amido-4-methylcoumarin), is a fluorogenic substrate utilized in the field of drug discovery for the sensitive and continuous measurement of specific aminopeptidase activity. Aminopeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides.[1] These enzymes are implicated in a variety of physiological processes, including protein maturation, signal transduction, and cellular regulation, making them attractive targets for therapeutic intervention in diseases such as cancer, cardiovascular conditions, and neurological disorders.[1][2]

This document provides detailed application notes and experimental protocols for the use of H-Glu(amc)-OH in drug discovery, with a particular focus on assays for aminopeptidase A (APA), also known as glutamyl aminopeptidase.

Principle of the Assay

The use of H-Glu(amc)-OH in enzymatic assays is based on the principle of fluorescence resonance energy transfer (FRET). The substrate itself is weakly fluorescent. Upon enzymatic cleavage of the glutamic acid residue by an aminopeptidase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. This results in a significant increase in fluorescence intensity, which can be monitored in real-time to determine enzyme activity. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

Applications in Drug Discovery

H-Glu(amc)-OH is a valuable tool in various stages of the drug discovery process:

-

Target Validation: Demonstrating the activity of a specific aminopeptidase in a disease model.

-